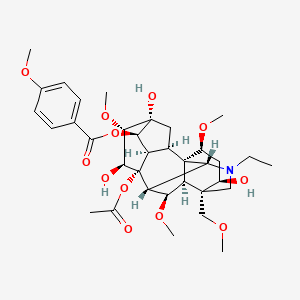
Diesaconitine
説明
Diesaconitine is a type of alkaloid toxin produced by various plant species belonging to the genus Aconitum, also known as monkshood or wolfsbane . It’s a C19-norditerpenoid, based on its presence of the C18 carbon . It is barely soluble in water, but very soluble in organic solvents .
Synthesis Analysis
The synthesis of Diesaconitine involves complex chemical processes. A study published in Nature detailed a network-analysis-guided synthesis of weisaconitine D, a related compound . Another study reported the construction of the AE fragment of aconitine, a representative C19-diterpenoid alkaloid .Molecular Structure Analysis
The molecular structure of Diesaconitine is complex. Tools like MolView can be used to convert the structural formula of a molecule into a 3D model . A study suggested that a combination of principal component analysis and artificial neural networks can be used for toxicity prediction from the molecular structure of aconitine alkaloids .Chemical Reactions Analysis
The chemical reactions involving Diesaconitine are complex and not fully understood. A general guide on quantitative chemical analysis could provide insights into the types of reactions that might be involved .Physical And Chemical Properties Analysis
The physical and chemical properties of Diesaconitine are not fully known. General guides on the physical and chemical properties of pesticides could provide some insights .科学的研究の応用
Metabolism and Detoxification
Metabolism in Different Species
Diester diterpenoid alkaloids (DDAs), including diesaconitine, undergo metabolism primarily in the gastrointestinal tract and liver, involving cytochrome P450 enzymes, carboxylesterases, and intestinal bacteria. This process produces less toxic metabolites and plays a significant role in toxicity reduction of these compounds in the body (Zhang, Peng, & Li, 2015).
Identification of New Alkaloids
Advanced methods like ultra-high-pressure liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry have been developed for identifying diester-diterpenoid alkaloids, including diesaconitine, in Aconitum species. This helps in detecting new compounds and understanding their pharmacological properties (Zhang, Huang, Qiu, Yang, Zhu, & Xu, 2012).
Interaction with Other Herbal Components
Studies have explored how components like Panax ginseng can influence the metabolism of diesaconitine and other diester alkaloids, providing insights into potential interactions and effects on pharmacokinetics (Yang, Wang, Huang, Li, Zhang, Ma, & Gao, 2018).
Pharmacological and Toxicological Studies
Analysis of Metabolites
Research has been conducted on the metabolites of hypaconitine, a related compound, which helps in understanding the metabolism and potential therapeutic or toxic effects of similar compounds like diesaconitine (Yun-fen, 2013).
Pharmacokinetic Characterization
Studies on the intestinal absorption and pharmacokinetic characterization of diesaconitine in herb-pair decoctions provide valuable information on its bioavailability and potential therapeutic effects (Zhang, Liao, He, He, Yan, & Fu, 2013).
Content Determination in Medicinal Plants
High-performance liquid chromatography methods have been developed for determining the content of diesaconitine in medicinal plants like Aconitum kusnezoffii, aiding in quality control and understanding the variation in alkaloid content (Zan, Wangjie, Lu, Guo, Zheng, & Ma, 2018).
Quality Evaluation of Compounds
The physicochemical evaluation of natural compounds, including diester alkaloids like diesaconitine, helps in setting standards and ensuring the safety of medicinal formulations (Nakamura, Yomura, Kammoto, Ishimatsu, Kikuchi, Niitsu, Terabayashi, Takeda, Sasaki, Arimoto, Okada, Sekita, Satake, & Goda, 2006).
Investigations on Processing Methods
Comparative studies on traditional processing methods of aconite roots, which contain diesaconitine, have been conducted to understand their impact on alkaloid content and toxicity, providing insights into safer pharmaceutical practices (Jaiswal, Liang, Yong, Chen, & Zhao, 2013).
Safety And Hazards
特性
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29-,30+,32+,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTJNQWIXFSPLC-DMCHUPBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diesaconitine | |
CAS RN |
16298-90-1 | |
| Record name | Jesaconitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JESACONITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AR7G4VMN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





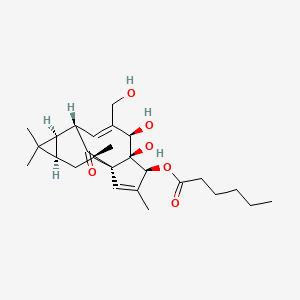
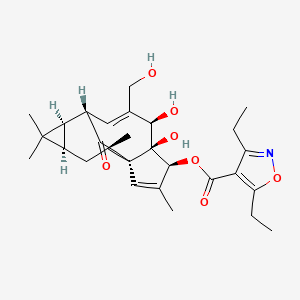
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)

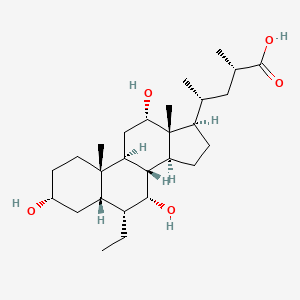
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
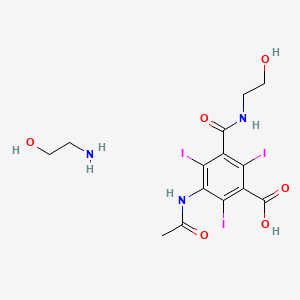
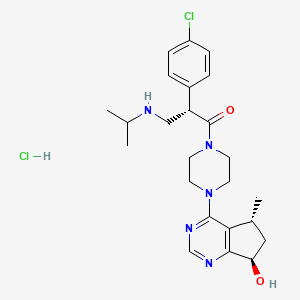
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)